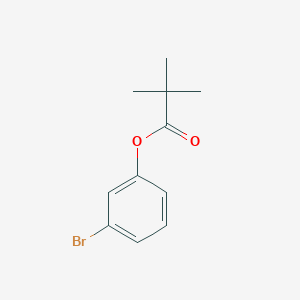
3-Bromophenyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenyl pivalate typically involves the esterification of 3-bromophenol with pivalic acid. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is generally carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method is the use of pivaloyl chloride in the presence of a base like pyridine, which facilitates the esterification process. This method offers higher yields and is more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromophenyl pivalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Major Products:
Substitution: Products include substituted phenyl esters, such as 3-aminophenyl pivalate or 3-thiophenyl pivalate.
Reduction: The major product is 3-bromophenyl alcohol.
Oxidation: Products include oxidized derivatives like 3-bromoquinone.
Wissenschaftliche Forschungsanwendungen
3-Bromophenyl pivalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Bromophenyl pivalate involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, which influences the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing pivalic acid and 3-bromophenol, which may exert biological effects through different pathways.
Vergleich Mit ähnlichen Verbindungen
3-Bromophenol: Shares the bromine-substituted phenyl ring but lacks the ester group.
Pivalic Acid: Contains the pivaloyl group but lacks the bromine-substituted phenyl ring.
3-Bromobenzoic Acid: Similar structure but with a carboxylic acid group instead of the ester group.
Uniqueness: 3-Bromophenyl pivalate is unique due to the combination of the bromine-substituted phenyl ring and the pivaloyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
Eigenschaften
Molekularformel |
C11H13BrO2 |
|---|---|
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
(3-bromophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)10(13)14-9-6-4-5-8(12)7-9/h4-7H,1-3H3 |
InChI-Schlüssel |
UEIPOKPJNDFRTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



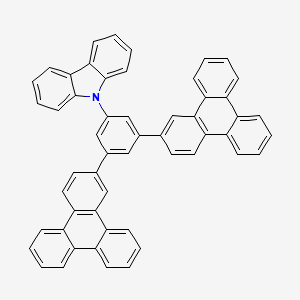



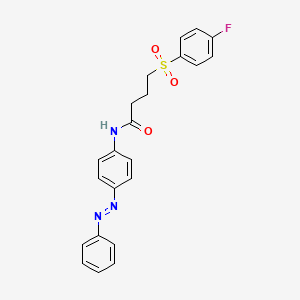
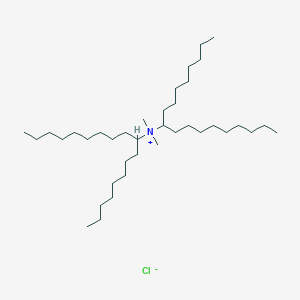
![2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B14132974.png)
![4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14132990.png)

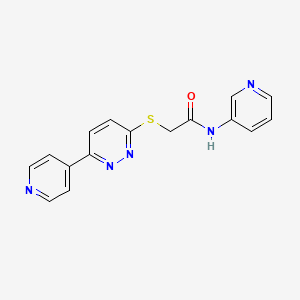
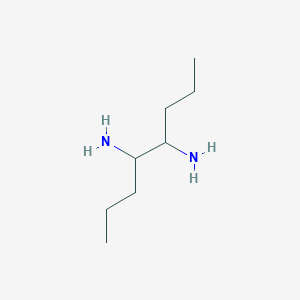

![3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)
